molecular formula C14H12BrCl B1441028 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene CAS No. 885279-74-3

1-(2-Bromo-1-phenylethyl)-4-chlorobenzene

Cat. No.: B1441028
CAS No.: 885279-74-3
M. Wt: 295.6 g/mol
InChI Key: FRKAZTNDYFKKMW-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-phenylethyl)-4-chlorobenzene is an organic compound characterized by the presence of bromine, chlorine, and phenyl groups attached to an ethyl chain

Preparation Methods

The synthesis of 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene typically involves the reaction of 1-phenylethanol with bromine to form 1-bromo-1-phenylethane, which is then subjected to a Friedel-Crafts alkylation with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Dichloromethane or other suitable organic solvents.

    Catalyst: Aluminum chloride or other Lewis acids.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Bromo-1-phenylethyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of the corresponding ethyl derivatives.

    Common Reagents: Sodium hydroxide, potassium permanganate, and hydrogen gas in the presence of a palladium catalyst.

    Major Products: Depending on the reaction, products can include substituted benzene derivatives, ketones, or alcohols.

Scientific Research Applications

1-(2-Bromo-1-phenylethyl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The phenyl group can engage in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

1-(2-Bromo-1-phenylethyl)-4-chlorobenzene can be compared with other similar compounds such as:

  • 1-(2-Bromo-1-phenylethyl)-4-fluorobenzene
  • 1-(2-Bromo-1-phenylethyl)-4-methylbenzene
  • 1-(2-Bromo-1-phenylethyl)-4-nitrobenzene

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications

Properties

IUPAC Name

1-(2-bromo-1-phenylethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKAZTNDYFKKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695778
Record name 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-74-3
Record name 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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